

# Solubility of Diallyl Terephthalate in Common Organic Solvents: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diallyl terephthalate*

Cat. No.: *B044613*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Diallyl terephthalate** (DAT) is a diester of terephthalic acid and allyl alcohol, recognized for its role as a crosslinking agent and a monomer in the synthesis of polymers. A comprehensive understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation. This technical guide provides an in-depth overview of the solubility of **diallyl terephthalate**, presenting available qualitative data and inferring solubility characteristics based on structurally similar compounds. Furthermore, this guide details a comprehensive experimental protocol for the precise determination of **diallyl terephthalate** solubility.

## Introduction

**Diallyl terephthalate** ( $C_{14}H_{14}O_4$ ) is a colorless to pale yellow liquid at room temperature, characterized by its low viscosity.<sup>[1]</sup> It is widely utilized in the polymer industry, particularly in the production of thermosetting plastics and as a reactive diluent in unsaturated polyester resins.<sup>[1]</sup> The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes, including reaction kinetics, purification via crystallization, and formulation of solutions. While generally cited as having good solubility in organic solvents, specific quantitative data for **diallyl terephthalate** is not extensively available in public literature.<sup>[1]</sup> This guide aims to consolidate the available information and provide a framework for its experimental determination.

# Physicochemical Properties of Diallyl Terephthalate

A summary of the key physicochemical properties of **diallyl terephthalate** is presented in Table 1.

Table 1: Physicochemical Properties of **Diallyl Terephthalate**

| Property          | Value                                          | Reference           |
|-------------------|------------------------------------------------|---------------------|
| Molecular Formula | C <sub>14</sub> H <sub>14</sub> O <sub>4</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 246.26 g/mol                                   | <a href="#">[1]</a> |
| Appearance        | Colorless to pale yellow liquid                | <a href="#">[1]</a> |
| Boiling Point     | 172 °C @ 5 mmHg                                |                     |
| Density           | 1.12 g/cm <sup>3</sup>                         |                     |
| Refractive Index  | 1.526                                          |                     |

## Solubility Profile of Diallyl Terephthalate

Direct quantitative solubility data for **diallyl terephthalate** in a comprehensive range of common organic solvents is not readily found in peer-reviewed journals or chemical databases. However, based on its chemical structure as an aromatic diester and information available for analogous compounds, a qualitative solubility profile can be inferred.

Esters, in general, are soluble in a wide array of organic solvents.[\[2\]](#)[\[3\]](#) The solubility of **diallyl terephthalate** is expected to be influenced by the polarity of the solvent, with good solubility anticipated in moderately polar and non-polar organic solvents. For instance, the structurally similar compound, diallyl phthalate, is described as being soluble in most organic liquids.[\[4\]](#) Furthermore, diethyl terephthalate is known to be soluble in ethanol, methanol, and ether.

Table 2: Qualitative Solubility of **Diallyl Terephthalate** in Common Organic Solvents

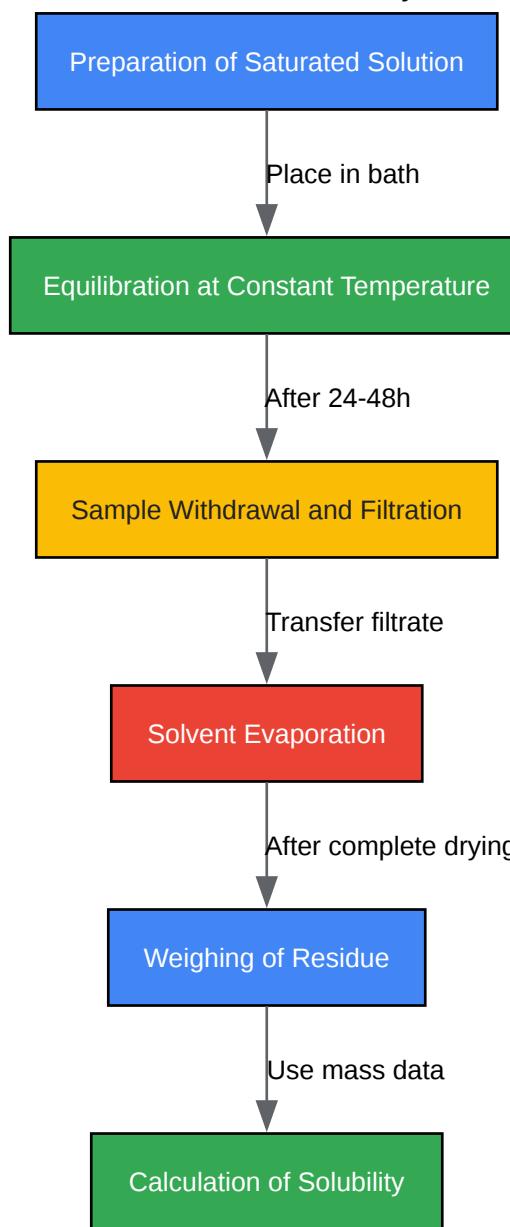
| Solvent                   | Chemical Class          | Expected Solubility |
|---------------------------|-------------------------|---------------------|
| Acetone                   | Ketone                  | Soluble / Miscible  |
| Ethanol                   | Alcohol                 | Soluble / Miscible  |
| Methanol                  | Alcohol                 | Soluble / Miscible  |
| Toluene                   | Aromatic Hydrocarbon    | Soluble / Miscible  |
| Hexane                    | Aliphatic Hydrocarbon   | Likely Soluble      |
| Ethyl Acetate             | Ester                   | Soluble / Miscible  |
| Diethyl Ether             | Ether                   | Soluble / Miscible  |
| Chloroform                | Halogenated Hydrocarbon | Soluble / Miscible  |
| Dimethylformamide (DMF)   | Amide                   | Soluble / Miscible  |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide               | Soluble / Miscible  |

Note: The solubilities listed are qualitative estimations based on the properties of structurally similar compounds. Experimental verification is necessary for quantitative assessment.

## Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data for **diallyl terephthalate**, a standardized experimental protocol should be followed. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid or liquid solute in a solvent.

## Materials and Equipment


- **Diallyl terephthalate** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance ( $\pm 0.0001$  g)
- Constant temperature bath or incubator
- Vials with screw caps

- Volumetric flasks and pipettes
- Filtration apparatus (e.g., syringe filters)
- Oven for drying glassware

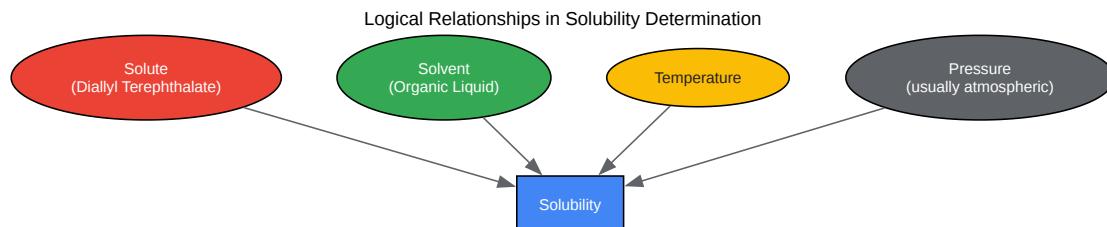
## Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of **diallyl terephthalate** solubility.

## Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the gravimetric determination of solubility.


## Step-by-Step Procedure

- Preparation of Saturated Solution: Add an excess amount of **diallyl terephthalate** to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solute ensures that the solution is saturated.
- Equilibration: Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the mixture continuously to facilitate the dissolution process and ensure equilibrium is reached. The equilibration time can vary, but 24 to 48 hours is generally sufficient.
- Sample Withdrawal and Filtration: After equilibration, allow the solution to stand undisturbed for a sufficient period to allow the excess solute to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation. Immediately filter the sample through a syringe filter (of a material compatible with the solvent) to remove any suspended microparticles.
- Solvent Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed, dry container (e.g., a glass petri dish or an aluminum pan). Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent any loss of the **diallyl terephthalate**.
- Weighing of Residue: Once the solvent has been completely removed, place the container with the **diallyl terephthalate** residue in a desiccator to cool to room temperature. Weigh the container with the residue on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.
- Calculation of Solubility: The solubility of **diallyl terephthalate** in the solvent can be calculated using the following formula:

$$\text{Solubility (g/100 g solvent)} = (\text{Mass of residue} / \text{Mass of solvent in the aliquot}) \times 100$$

## Logical Relationships in Solubility Determination

The determination of solubility involves a series of logical steps and considerations, as depicted in the following diagram.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 1026-92-2: Diallyl terephthalate | CymitQuimica [cymitquimica.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility of Diallyl Terephthalate in Common Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044613#solubility-of-diallyl-terephthalate-in-common-organic-solvents>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)